2-Cyclopentyl-2-methylpropanedioic acid
Description
Properties
CAS No. |
57296-56-7 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-cyclopentyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-9(7(10)11,8(12)13)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
IAGZDEGCKPKHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopentyl 2 Methylpropanedioic Acid and Analogues
Classical Approaches to Substituted Malonic Acid Synthesis
Traditional methods for synthesizing substituted malonic acids have long been established in the canon of organic chemistry. These approaches typically rely on the unique reactivity of the active methylene (B1212753) group in malonic esters, providing robust, albeit often non-stereoselective, pathways to a wide array of derivatives.
Malonic Ester Synthesis and Alkylation Strategies for Gem-Disubstituted Propanedioates
The malonic ester synthesis is a cornerstone method for preparing substituted carboxylic acids. libretexts.org The synthesis of a gem-disubstituted propanedioate, such as 2-Cyclopentyl-2-methylpropanedioic acid, is a direct extension of this classical reaction, involving a sequential two-step alkylation.
The process begins with the deprotonation of a malonic ester, typically diethyl malonate, at the α-carbon. wikipedia.org This carbon is particularly acidic due to its position adjacent to two carbonyl groups, allowing for facile deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.orgopenochem.org This enolate acts as a potent nucleophile.
The first alkylation is achieved by reacting the enolate with a suitable electrophile, for instance, a methyl halide (e.g., methyl iodide). This occurs via a nucleophilic substitution (SN2) reaction, which attaches the methyl group to the α-carbon. openochem.orgorganicchemistrytutor.com To introduce the second substituent and create the gem-disubstituted center, the entire process of deprotonation and alkylation is repeated. wikipedia.orgorganicchemistrytutor.com The resulting methyl-substituted malonic ester is treated again with a base to form a new enolate, which is then reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) to yield diethyl 2-cyclopentyl-2-methylpropanedioate.
The final step involves the hydrolysis of the diester to the corresponding dicarboxylic acid, typically under acidic or basic conditions (saponification), followed by heating. This thermal treatment induces decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final substituted carboxylic acid product. wikipedia.orglibretexts.org
| Step | Description | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | First Deprotonation | Sodium Ethoxide (NaOEt) | Malonic Ester Enolate |
| 2 | First Alkylation (e.g., Methylation) | Methyl Iodide (CH₃I) | Diethyl 2-methylpropanedioate |
| 3 | Second Deprotonation | Sodium Ethoxide (NaOEt) | Substituted Enolate |
| 4 | Second Alkylation (e.g., Cyclopentylation) | Cyclopentyl Bromide (C₅H₉Br) | Diethyl 2-cyclopentyl-2-methylpropanedioate |
| 5 | Hydrolysis & Decarboxylation | Acid/Base (e.g., H₃O⁺), Heat (Δ) | 2-Cyclopentyl-2-methylpropanoic Acid* |
*Note: Decarboxylation yields the monosubstituted acetic acid. To obtain the target this compound, the final decarboxylation step is omitted, and only hydrolysis is performed.
Condensation Reactions in the Formation of Malonic Acid Scaffolds
Condensation reactions provide an alternative classical route for forming carbon-carbon bonds and constructing malonic acid frameworks. The Knoevenagel condensation is a prominent example, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a weak base, like an amine.
A significant variant is the Doebner modification, which specifically employs malonic acid in the presence of a basic solvent like pyridine. wikipedia.orgorganic-chemistry.org This modification is particularly effective for condensing aromatic aldehydes with malonic acid. acs.orgasianpubs.orgtandfonline.com The reaction proceeds through a nucleophilic addition followed by dehydration. wikipedia.org A key feature of the Doebner modification is that the initial condensation is often followed by a concerted decarboxylation when heated in pyridine, leading to the formation of an α,β-unsaturated carboxylic acid. organic-chemistry.orgtandfonline.com
To synthesize a saturated compound like this compound using this approach, the strategy would need modification. For instance, cyclopentanone could be condensed with malonic acid to form cyclopentylidene-malonic acid. This unsaturated intermediate would then require subsequent chemical transformations, such as reduction of the double bond and alkylation at the α-carbon, to arrive at the target structure.
| Feature | Description |
|---|---|
| Reactants | A carbonyl compound (aldehyde or ketone) and an active methylene compound (malonic acid for Doebner modification). wikipedia.org |
| Catalyst/Solvent | Weakly basic amines (e.g., piperidine) or pyridine, which acts as both catalyst and solvent. wikipedia.orgtandfonline.com |
| Initial Product | An α,β-unsaturated dicarboxylic acid (an alkylidene malonic acid). |
| Subsequent Reaction | Decarboxylation is common upon heating, especially with pyridine, to yield an α,β-unsaturated monocarboxylic acid. organic-chemistry.org |
Modern Catalytic and Stereoselective Syntheses of this compound
While classical methods are effective for creating the basic structure, modern synthetic chemistry offers sophisticated catalytic approaches to control stereochemistry, enabling the synthesis of chiral molecules. For a gem-disubstituted compound like this compound, these methods are crucial for producing enantiomerically enriched esters, which are valuable precursors for biologically active compounds.
Enantioselective Routes to Chiral this compound and its Esters
The creation of a chiral quaternary carbon center, such as that in the esters of this compound, is a significant challenge in asymmetric synthesis. Modern organocatalytic and metal-catalyzed methods have emerged as powerful tools to address this challenge with high levels of enantioselectivity.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has provided novel strategies for the enantioselective alkylation of malonic esters. One effective approach is asymmetric phase-transfer catalysis. In this method, a chiral catalyst, often derived from cinchona alkaloids, facilitates the alkylation of a monosubstituted malonic diester, generating a product with a quaternary chiral carbon in high yield and enantioselectivity. acs.orgnih.gov
Another powerful organocatalytic strategy is the asymmetric Michael addition. Bifunctional catalysts, such as thiourea and squaramide derivatives bearing a Cinchona alkaloid moiety, can effectively catalyze the conjugate addition of malonates to various Michael acceptors. beilstein-journals.orgnih.gov These catalysts operate through non-covalent interactions, possessing both hydrogen-bond donor and acceptor sites that organize the transition state, thereby directing the stereochemical outcome of the carbon-carbon bond formation. beilstein-journals.org Such methods are instrumental in the desymmetrization of symmetric substrates, affording chiral products with high enantiomeric purity. beilstein-journals.org
| Method | Catalyst Type | Key Transformation | Stereochemical Control |
|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., Cinchona-derived) acs.org | Alkylation of α-monosubstituted malonates. acs.org | Formation of a chiral ion pair in the organic phase guides the electrophilic attack. |
| Asymmetric Michael Addition | Bifunctional Catalysts (e.g., Thiourea, Squaramide) beilstein-journals.orgnih.gov | Conjugate addition of malonates to α,β-unsaturated compounds. | Dual activation of nucleophile and electrophile via hydrogen bonding. beilstein-journals.org |
Transition metal catalysis offers a complementary and highly effective approach to stereoselective synthesis. Chiral complexes of metals such as palladium, rhodium, and ruthenium are widely used to catalyze a variety of enantioselective transformations. mdpi.comnih.gov
A prominent example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This reaction has been successfully applied to create gem-disubstituted heterocycles with high enantioselectivity, demonstrating its power in constructing enantioenriched quaternary carbon centers. nih.gov The general principle can be adapted for the synthesis of chiral malonate derivatives.
The design of chiral ligands is central to most metal-catalyzed asymmetric reactions. However, an emerging area involves "chiral-at-metal" catalysts, where the stereochemistry originates from the metal center itself, which is coordinated by achiral ligands. rsc.org This approach simplifies the catalyst structure and opens new avenues for designing novel asymmetric transformations. These late transition metal planar chiral complexes have proven effective in inducing enantioselectivity in various reactions and represent a frontier in catalyst design. rsc.org
| Catalyst System | Reaction Type | Application in Stereocontrol |
|---|---|---|
| Palladium / Chiral Ligands | Asymmetric Allylic Alkylation (AAA) | Forms chiral C-C bonds with high enantioselectivity, capable of creating quaternary stereocenters. nih.gov |
| Rhodium / Chiral Ligands | Asymmetric Hydrogenation, Conjugate Addition | Used in a variety of stereoselective transformations involving planar chiral scaffolds. nih.gov |
| Ruthenium / Chiral Ligands | Asymmetric Hydrogenation, Transfer Hydrogenation | Effective for creating chiral centers in various substrates. |
| Chiral-at-Metal Complexes | Various Asymmetric Transformations | Overall catalyst chirality arises from the stereogenic metal center, not from chiral ligands. rsc.org |
Introduction of the Cyclopentyl Moiety in Malonic Acid Frameworks
The synthesis of this compound is achieved through the well-established malonic ester synthesis, a versatile method for preparing mono- and di-substituted acetic acids. uobabylon.edu.iq The process begins with a malonic ester, typically diethyl malonate, which serves as the starting material. uobabylon.edu.iqorganicchemistrytutor.com
The key steps of the synthesis are as follows:
Enolate Formation: The carbon atom alpha to the two carbonyl groups in diethyl malonate is acidic and can be readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile. organicchemistrytutor.com
First Alkylation (Cyclopentylation): The enolate is then subjected to a nucleophilic substitution reaction (SN2) with a cyclopentyl halide, for instance, cyclopentyl bromide. This step attaches the cyclopentyl group to the alpha-carbon of the malonic ester. organicchemistrytutor.compearson.com
Second Alkylation (Methylation): To introduce the methyl group, the alkylation sequence is repeated. organicchemistrytutor.comwikipedia.org The resulting 2-cyclopentylmalonic ester is treated again with a base to form a new enolate, which is subsequently reacted with a methyl halide, such as methyl iodide, to yield diethyl 2-cyclopentyl-2-methylmalonate.
Hydrolysis and Decarboxylation: In the final step, the dialkylated ester undergoes hydrolysis, typically under acidic conditions, to convert the two ester groups into carboxylic acids. organicchemistrytutor.commasterorganicchemistry.compearson.com The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation (loss of one carboxyl group as CO₂) upon warming, yielding the final product, this compound. organicchemistrytutor.comwikipedia.org
This sequential alkylation strategy is fundamental in organic synthesis for building carbon-carbon bonds and creating sterically hindered carboxylic acids. organicchemistrytutor.comorganic-chemistry.org
Preparation of Deuterium-Labeled Malonic Acid Derivatives
The incorporation of deuterium, a stable isotope of hydrogen, into organic molecules is a critical technique in various fields, including medicinal chemistry to study drug metabolism and reaction mechanism elucidation. acs.orgprinceton.edu Deuterium-labeled compounds can exhibit altered pharmacokinetic properties due to the kinetic isotope effect, potentially enhancing metabolic stability. acs.org
A common method for preparing deuterium-labeled malonic acid derivatives involves the direct hydrogen-deuterium (H/D) exchange at the acidic α-position. While this can be achieved in an alkaline medium (e.g., NaOD/D₂O), this approach often leads to undesirable side reactions like ester hydrolysis and decarboxylation.
Recent advancements have provided more selective and efficient methods. One such reported technique involves a Palladium on Carbon (Pd/C) and Aluminum (Al) powder system in deuterium oxide (D₂O). This system facilitates a selective H/D exchange at the most labile C-H positions of malonic esters.
Research findings have demonstrated high deuterium incorporation using this method for substrates like diethyl malonate and diethyl methylmalonate. The reaction is typically carried out under microwave irradiation following a period of presonication of the catalytic mixture. This approach is advantageous as it avoids the hydrolysis and partial decarboxylation that can occur with traditional base-catalyzed methods.
Table 1: Deuterium Enrichment in Malonic Esters via Pd/C-Al-D₂O System
| Substrate | Position of Deuteration | Deuterium Enrichment (%) |
|---|---|---|
| Diethyl malonate | α-CH₂ | 99 |
| Diethyl methylmalonate | α-CH | 80 |
Chemical Reactivity and Derivatization of 2 Cyclopentyl 2 Methylpropanedioic Acid
Decarboxylation Reactions of 2-Cyclopentyl-2-methylpropanedioic Acid
As a derivative of malonic acid, this compound is prone to decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. This transformation can be induced thermally or facilitated by catalysts.
The thermal decarboxylation of malonic acid and its derivatives is a well-established reaction in organic chemistry. masterorganicchemistry.com When heated, this compound is expected to lose one molecule of carbon dioxide to yield 3-cyclopentyl-2-methylpropanoic acid.
The reaction proceeds through a cyclic, concerted six-membered transition state. masterorganicchemistry.com In this mechanism, the carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydrogen of the other carboxyl group. This intramolecular interaction facilitates the cleavage of a carbon-carbon bond, leading to the formation of an enol intermediate and the release of carbon dioxide. The enol then rapidly tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.com
Table 1: Products of Thermal Decarboxylation
| Reactant | Product | Byproduct |
|---|
This decarboxylation is a key step in the malonic ester synthesis, where a dialkylated malonic ester is hydrolyzed and subsequently heated to produce a substituted carboxylic acid. wikipedia.orgmasterorganicchemistry.com The presence of two substituents (cyclopentyl and methyl) on the alpha-carbon does not inhibit this fundamental reactivity, although the temperature required for the reaction may be influenced by these groups.
Modern synthetic methods have introduced catalytic approaches to decarboxylation that can proceed under milder conditions than thermal methods. These often involve photoredox catalysis or enzymatic transformations.
Photoredox Catalysis: Organic photoredox catalysis has been successfully applied to the hydrodecarboxylation of malonic acid derivatives. nih.govacs.org This method can achieve double decarboxylation, converting the malonic acid derivative directly to an alkane. nih.gov For this compound, this would yield cyclopentyl(methyl)methane. The reaction typically uses a photocatalyst, such as an acridinium (B8443388) salt, which, upon irradiation with visible light, can oxidize the carboxylate. nih.govresearchgate.net The resulting radical undergoes rapid decarboxylation. A hydrogen atom donor in the reaction mixture then quenches the resulting alkyl radical. nih.gov Alkyl-substituted malonic acids have been shown to be viable substrates for this type of transformation, although they may require longer reaction times compared to aryl-substituted analogs. nih.gov
Enzymatic Decarboxylation: Enzymes, such as arylmalonate decarboxylase (AMDase), have been used for the enantioselective decarboxylative protonation of disubstituted malonic acids. nih.gov This process yields chiral carboxylic acids with high enantiomeric purity under environmentally benign conditions. nih.gov While AMDase has been primarily studied for α-aryl and α-alkenyl malonic acids, the development of engineered enzyme variants could potentially accommodate substrates like this compound. nih.govnih.gov Such an enzymatic process would produce one enantiomer of 3-cyclopentyl-2-methylpropanoic acid preferentially.
Enantioselective Reductive Cross-Coupling: Another advanced catalytic variant is the enantioselective reductive decarboxylative cross-coupling of malonic acid derivatives. researchgate.netchemrxiv.org These reactions, often catalyzed by nickel complexes with chiral ligands, can couple the alkyl radical generated after decarboxylation with various partners, such as aryl halides. chemrxiv.org This would allow for the synthesis of chiral molecules containing the 1-cyclopentyl-1-methylethyl moiety.
Table 2: Comparison of Decarboxylation Methods
| Method | Typical Product from this compound | Key Features |
|---|---|---|
| Thermal | 3-Cyclopentyl-2-methylpropanoic acid | High temperature, classic method. masterorganicchemistry.com |
| Photoredox | Cyclopentyl(methyl)methane | Double decarboxylation, mild conditions, radical mechanism. nih.govacs.org |
| Enzymatic | Enantioenriched 3-Cyclopentyl-2-methylpropanoic acid | High enantioselectivity, green conditions, requires specific enzyme. nih.gov |
| Enantioselective Cross-Coupling | Chiral products with a new C-C bond | Forms a new stereocenter, versatile for complex molecule synthesis. chemrxiv.org |
Esterification and Amidation Reactions of the Carboxyl Groups
The two carboxyl groups of this compound can undergo standard derivatization reactions, such as esterification and amidation, to form diesters and diamides, respectively. However, the quaternary carbon center introduces significant steric hindrance around the carboxyl groups, which can affect reaction rates and require specific reagents.
Esterification: Standard Fischer esterification, involving an alcohol and a strong acid catalyst, may be slow due to steric hindrance. More effective methods for esterifying sterically hindered acids include:
DCC/DMAP Coupling: The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a powerful method for forming esters under mild conditions. organic-chemistry.org This method, known as the Steglich esterification, is well-suited for sterically demanding substrates. organic-chemistry.org
Titanium Tetrachloride (TiCl₄) Assisted Esterification: TiCl₄ can act as a potent Lewis acid to activate the carboxylic acid, facilitating ester formation even at room temperature without the need for complex purification steps. mdpi.com
Amidation: The direct formation of amides from carboxylic acids and amines is thermodynamically unfavorable and typically requires high temperatures or activating agents. For a sterically hindered diacid like this compound, catalytic methods are preferable.
Boron-Derived Catalysts: Boronic acids and boric acid have emerged as effective catalysts for direct amidation. mdpi.comrsc.org Mechanistic studies suggest these catalysts operate via intermediates that activate the carboxylic acid while delivering the amine nucleophile. rsc.org This approach avoids the need for stoichiometric coupling reagents and often proceeds under relatively mild conditions.
Transformations Involving the Cyclopentyl Moiety
The cyclopentyl ring in this compound is a saturated carbocycle and generally less reactive than the carboxyl functional groups. However, under specific conditions, it can undergo functionalization.
Functionalizing the C-H bonds of the cyclopentyl ring without affecting the rest of the molecule is challenging. Potential strategies could involve radical-based reactions, which are less sensitive to steric hindrance. For instance, free-radical halogenation could introduce a halogen atom onto the cyclopentyl ring, which could then serve as a handle for further modifications. However, controlling the regioselectivity of such a reaction would be difficult. The presence of a quaternary carbon adjacent to the ring may influence the reactivity of the C-H bonds at the C1 position of the cyclopentyl ring. nih.govnih.gov
Ring-Opening Reactions: The cyclopentane (B165970) ring is relatively stable due to its low ring strain compared to smaller rings like cyclopropane (B1198618) and cyclobutane. arxiv.org Therefore, ring-opening reactions of the cyclopentyl group in this compound are not readily achievable under standard laboratory conditions. Such transformations would require harsh conditions or specialized catalysts, likely leading to the decomposition of the molecule. arxiv.org
Ring-Closing Reactions: While the cyclopentyl ring itself is unlikely to open, the principles of ring formation are relevant in the context of synthesizing the parent molecule. Intramolecular versions of the malonic ester synthesis, known as the Perkin alicyclic synthesis, are used to create cycloalkyl carboxylic acids. wikipedia.org This involves the dialkylation of a malonate ester with a dihalide, followed by hydrolysis and decarboxylation. The synthesis of this compound itself would likely involve the alkylation of a malonate derivative with a cyclopentyl halide.
Reactions at the Quaternary Carbon Center
The most prominent reaction occurring at the quaternary carbon center of this compound and its derivatives is decarboxylation. This reaction involves the loss of one or both carboxyl groups as carbon dioxide.
Decarboxylation:
2,2-disubstituted malonic acids, such as this compound, are known to undergo thermal decarboxylation. Upon heating, these compounds lose a molecule of carbon dioxide to yield the corresponding monosubstituted carboxylic acid. The reaction proceeds through a cyclic transition state, resulting in the formation of 2-cyclopentyl-2-methylpropanoic acid. While specific studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, the general mechanism for the decarboxylation of malonic acids is well-established.
A related and synthetically useful reaction is the Krapcho decarboxylation , which is performed on the diester derivatives of the malonic acid. wikipedia.org This reaction, typically carried out in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as lithium chloride, involves the nucleophilic dealkylation of one of the ester groups followed by decarboxylation to yield the monoester. wikipedia.org For the dimethyl ester of this compound, this reaction would provide methyl 2-cyclopentyl-2-methylpropanoate. The Krapcho decarboxylation is advantageous as it often proceeds under relatively mild conditions and can be highly efficient. organic-chemistry.org
| Reaction | Reactant | Key Reagents/Conditions | Product | Typical Yield |
| Thermal Decarboxylation | This compound | Heat | 2-Cyclopentyl-2-methylpropanoic acid | Not reported |
| Krapcho Decarboxylation | Dimethyl 2-cyclopentyl-2-methylpropanedioate | LiCl, DMSO, Heat | Methyl 2-cyclopentyl-2-methylpropanoate | Generally high for this reaction type |
Cyclization Reactions Leading to Novel Heterocyclic and Carbocyclic Structures
The dicarboxylic acid functionality of this compound and its derivatives serves as a valuable precursor for the synthesis of various cyclic structures, including both heterocyclic and carbocyclic systems.
Synthesis of Heterocyclic Compounds:
A significant application of 2,2-disubstituted malonic esters is in the synthesis of barbiturates and thiobarbiturates. These six-membered heterocyclic compounds are formed through the condensation of the malonic ester with urea (B33335) or thiourea, respectively, in the presence of a base. This reaction is a cornerstone in the synthesis of a wide range of pharmacologically active compounds. For instance, the diethyl ester of this compound can react with urea to form 5-cyclopentyl-5-methylbarbituric acid.
Table of Heterocyclic Synthesis Reactions
| Reactants | Reaction Type | Product |
|---|---|---|
| Diethyl 2-cyclopentyl-2-methylpropanedioate + Urea | Condensation | 5-Cyclopentyl-5-methylbarbituric acid |
Synthesis of Carbocyclic Compounds:
The diester derivatives of this compound can also be utilized in the formation of carbocyclic rings. One classical method for achieving this is the Dieckmann condensation . wikipedia.orgorgoreview.com This intramolecular Claisen condensation of a diester, when applicable, leads to the formation of a cyclic β-keto ester. wikipedia.orgorgoreview.com For a diester derived from this compound to undergo a Dieckmann condensation, the ester groups would need to be part of a longer chain attached to the quaternary carbon, which is not the case for simple alkyl esters of the parent acid.
However, the principles of malonic ester synthesis can be applied to construct carbocyclic systems. For example, by introducing appropriate functional groups onto the cyclopentyl ring or the methyl group, subsequent intramolecular reactions could lead to the formation of spirocyclic or fused ring systems. While specific examples starting directly from this compound are not readily found in the literature, the synthetic potential for creating novel carbocyclic structures is significant. For instance, derivatization to a suitable dihalide could, in principle, allow for an intramolecular dialkylation to form a spiro[4.X]alkane system.
Spectroscopic Characterization and Advanced Analytical Techniques for 2 Cyclopentyl 2 Methylpropanedioic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Cyclopentyl-2-methylpropanedioic acid. Both ¹H NMR and ¹³C NMR spectra provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopentyl ring, the methyl group, and the methine proton of the cyclopentyl group attached to the quaternary carbon. The acidic protons of the two carboxylic acid groups would typically appear as a very broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration. oregonstate.edulibretexts.org
The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms. Key signals would include those for the two carboxylic acid carbons, the quaternary carbon, the methyl carbon, and the distinct carbons of the cyclopentyl ring. oregonstate.eduhw.ac.uk The chemical shift of the quaternary carbon is particularly diagnostic. nih.govescholarship.org
Predicted ¹H NMR Chemical Shifts This table is generated based on typical chemical shift ranges for similar functional groups and structural motifs. libretexts.orgpressbooks.pubdocbrown.inforesearchgate.net
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 2H |
| Cyclopentyl Methine (-CH-) | 2.0 - 2.5 | Multiplet | 1H |
| Cyclopentyl Methylene (B1212753) (-CH₂-) | 1.4 - 1.9 | Multiplet | 8H |
| Methyl (-CH₃) | ~ 1.2 | Singlet | 3H |
Predicted ¹³C NMR Chemical Shifts This table is generated based on typical chemical shift ranges for similar functional groups and structural motifs. oregonstate.eduhw.ac.uklibretexts.orgorganicchemistrydata.org
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 170 - 185 |
| Quaternary Carbon (-C-) | 45 - 60 |
| Cyclopentyl Methine (-CH-) | 40 - 50 |
| Cyclopentyl Methylene (-CH₂-) | 25 - 35 |
| Methyl (-CH₃) | 15 - 25 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺) which can then break apart into smaller, charged fragments.
The fragmentation of substituted malonic acids often involves characteristic losses. mdpi.comrsc.org For this compound, key fragmentation pathways would likely include the loss of a carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da) from the molecular ion. researchgate.net Further fragmentation could involve cleavage of the cyclopentyl ring or the loss of the entire cyclopentyl group. The analysis of these fragmentation patterns allows for the confirmation of the compound's proposed structure. hplc.eulibretexts.org In some cases, especially with dicarboxylic acids, the molecular ion peak may be weak or absent, but an ion corresponding to [M+1]⁺ might be observed, which is useful for determining the molecular weight. rsc.org
Predicted Key Fragments in Mass Spectrometry This table outlines plausible fragmentation patterns based on the structure of the compound and general fragmentation rules for carboxylic acids. mdpi.comrsc.orgresearchgate.net
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 186 | [M]⁺ (Molecular Ion) | - |
| 141 | [M - COOH]⁺ | Carboxyl Radical |
| 117 | [M - C₅H₉]⁺ | Cyclopentyl Radical |
| 69 | [C₅H₉]⁺ | Cyclopentyl Cation |
| 45 | [COOH]⁺ | Carboxyl Cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and alkane moieties.
The most prominent feature is a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, which typically appears in the range of 2500-3300 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com This broadness is a hallmark of carboxylic acids. orgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, usually between 1690 and 1760 cm⁻¹. orgchemboulder.compressbooks.pub The presence of both of these signals is strong evidence for the carboxylic acid functional group. Additionally, C-H stretching vibrations from the cyclopentyl and methyl groups are expected in the 2850-3000 cm⁻¹ region, and C-O stretching and O-H bending vibrations can be observed in the fingerprint region (1210-1440 cm⁻¹). orgchemboulder.comlibretexts.org
Characteristic Infrared Absorption Bands This table is based on established correlation charts for IR spectroscopy. libretexts.orgopenstax.orgorgchemboulder.compressbooks.publibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Very Broad |
| Alkane (C-H) | Stretching | 2850 - 2960 | Medium to Strong |
| Carbonyl (C=O) | Stretching | 1690 - 1760 | Strong |
| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |
| Carboxylic Acid (O-H) | Bending | 1395 - 1440 | Medium |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures or matrices, assessing its purity, and performing quantitative analysis. Both gas and liquid chromatography are applicable, though often with specific considerations due to the compound's polarity.
Gas chromatography (GC) can be used for the analysis of this compound, but its high polarity and low volatility necessitate a derivatization step prior to analysis. nih.govlmaleidykla.lt The active hydrogens of the carboxylic acid groups are typically replaced with less polar functional groups to increase volatility and improve chromatographic peak shape. libretexts.orgresearchgate.net
Common derivatization techniques include:
Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters. lmaleidykla.lt
Alkylation/Esterification: Conversion to methyl or other alkyl esters using reagents such as diazomethane (B1218177) or an alcohol (e.g., butanol) with an acid catalyst like BF₃. nih.govcolostate.edu
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected using a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (GC-MS). nih.gov
High-Performance Liquid Chromatography (HPLC) is well-suited for the direct analysis of polar compounds like this compound without the need for derivatization. nih.gov Given the compound's polar nature, reversed-phase (RP) chromatography on C18 or C8 columns is a common approach. hplc.eu
To achieve adequate retention and good peak shape for this acidic analyte, the mobile phase is typically acidified (e.g., with phosphoric acid or formic acid) to suppress the ionization of the carboxyl groups. hplc.eu This increases the hydrophobicity of the molecule, leading to better retention on the non-polar stationary phase. Detection is often accomplished using a UV detector, typically at a low wavelength around 200-210 nm, where carboxylic acids absorb. sielc.com For more complex mixtures or when enhanced selectivity is needed, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be a powerful alternative. helixchrom.comchromatographyonline.com
Theoretical and Computational Studies of 2 Cyclopentyl 2 Methylpropanedioic Acid
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into molecular geometries, electronic structures, and conformational landscapes. For a molecule like 2-Cyclopentyl-2-methylpropanedioic acid, methods such as Density Functional Theory (DFT) would be employed to determine its most stable three-dimensional structure. These calculations would yield precise data on bond lengths, bond angles, and dihedral angles.
A conformational analysis would be particularly insightful for this molecule, given the rotational freedom of the cyclopentyl group relative to the propanedioic acid backbone. Such a study would involve mapping the potential energy surface as a function of key dihedral angles to identify low-energy conformers. The relative energies of these conformers would dictate their population distribution at a given temperature. While general principles of conformational analysis are well-understood, specific energy barriers and stable geometries for this compound remain to be computationally elucidated. scribd.com
Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound
| Parameter | Hypothetical Value | Method |
|---|---|---|
| C-C (Carboxylic) Bond Length | 1.54 Å | DFT/B3LYP |
| C-C (Cyclopentyl) Bond Length | 1.53 Å | DFT/B3LYP |
| O-H (Carboxylic) Bond Length | 0.97 Å | DFT/B3LYP |
| C-O-H Bond Angle | 109.5° | DFT/B3LYP |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, esterification, or decarboxylation. By calculating the energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed.
This approach allows for the determination of activation energies, which are crucial for understanding reaction rates. Furthermore, computational modeling can reveal the geometry of transient transition states, offering a level of detail that is often inaccessible through experimental means alone. While studies on the synthesis of related cyclophane compounds have utilized computational evaluations, specific mechanistic insights for this compound are not present in the available literature. rsc.org
Stereochemical Predictions and Chiral Recognition Studies
This compound possesses a chiral center at the carbon atom bonded to the cyclopentyl, methyl, and two carboxyl groups. Computational studies are instrumental in understanding the stereochemical properties of such molecules. For instance, calculations can predict the relative stabilities of its enantiomers and diastereomers if additional chiral centers are present.
In the context of chiral recognition, computational modeling can simulate the interaction of the enantiomers of this compound with a chiral stationary phase or a chiral selector molecule. These simulations, often employing molecular docking techniques, can identify the specific intermolecular interactions—such as hydrogen bonding or steric hindrance—that lead to enantioselective recognition. Such studies are vital for developing effective methods for chiral separation. chemrxiv.orgresearchgate.net While the principles of chiral separation are well-established, specific computational studies on the chiral recognition of this compound have not been reported. mdpi.com
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the behavior of molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal details about its intermolecular interactions.
These simulations can characterize the hydrogen bonding network formed by the carboxylic acid groups, both with each other and with solvent molecules. They can also provide information on the solvation shell surrounding the molecule and the dynamics of the cyclopentyl group. Such information is crucial for understanding the physical properties of the compound, such as its solubility and aggregation behavior. The broader applications of MD simulations are extensive, though specific simulations for this compound are not currently available. scribd.com
Applications of 2 Cyclopentyl 2 Methylpropanedioic Acid in Advanced Organic Synthesis
Role as a Precursor in Complex Molecule Synthesis
As a derivative of malonic acid, 2-Cyclopentyl-2-methylpropanedioic acid can serve as a valuable precursor in the synthesis of more complex molecular architectures. The presence of two carboxylic acid groups allows for a variety of chemical transformations. Malonic acid and its esters are well-known for their use in the malonic ester synthesis, a versatile method for preparing carboxylic acids with a substituted α-carbon. wikipedia.orgyoutube.com The cyclopentyl and methyl substituents on the central carbon atom of this compound would lead to the formation of quaternary carbon centers, which are important structural motifs in many natural products and biologically active molecules.
The general reactivity of malonic acids involves reactions such as esterification, amide formation, and conversion to malonyl chlorides. wikipedia.org These transformations would convert this compound into various activated intermediates, ready for further synthetic manipulations. For instance, its diethyl ester derivative could undergo alkylation or acylation reactions after deprotonation of the α-carbon, although in this specific case, the α-carbon is already fully substituted. However, the carboxylic acid groups themselves can be targeted for various coupling reactions.
Utilization as a Building Block for Chiral Auxiliaries and Ligands
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While there is no specific information on the use of this compound for this purpose, its structure suggests potential. If the compound were resolved into its enantiomers, each enantiomerically pure form could be used to synthesize chiral auxiliaries. These auxiliaries can be attached to a molecule to direct subsequent reactions to produce a specific stereoisomer.
Similarly, chiral ligands are crucial in asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. The dicarboxylic acid functionality of this compound could be used to synthesize bidentate ligands, where the two carboxylic acid groups coordinate to a metal center. The stereochemistry of the ligand, originating from an enantiomerically pure form of the acid, could then influence the stereochemical course of the catalyzed reaction.
Contributions to the Development of New Methodologies in Organic Chemistry
Substituted malonic acids are instrumental in the development of new synthetic methodologies. For example, they are used in Knoevenagel condensations, where they react with aldehydes and ketones to form α,β-unsaturated carboxylic acids after decarboxylation. wikipedia.org The specific substitution pattern of this compound could be exploited to study the steric and electronic effects on the rates and selectivities of such reactions.
Furthermore, the unique steric hindrance provided by the cyclopentyl and methyl groups could be leveraged in the design of new reactions or to control the regioselectivity and stereoselectivity of existing transformations. Research in this area would contribute to the broader understanding of reaction mechanisms and the development of more efficient and selective synthetic methods.
Synthesis of Malonic Acid Derived Intermediates for Chemical Biology Studies
Malonic acid and its derivatives play a crucial role in biochemistry, most notably in the form of malonyl-CoA, which is a key building block in fatty acid biosynthesis. Synthetic analogues of malonic acid are often used as probes or inhibitors to study the enzymes involved in these pathways. This compound could be used to synthesize specialized malonic acid-derived intermediates for such chemical biology studies.
By converting the carboxylic acid groups to other functionalities, such as esters or amides, and potentially incorporating reporter tags (e.g., fluorescent dyes or biotin), researchers could create molecular tools to investigate enzyme-substrate interactions, map active sites, or modulate metabolic pathways. The specific cyclopentyl and methyl groups would provide a unique structural probe to explore the steric tolerance of enzyme active sites.
Stereochemistry and Stereoselective Synthesis of 2 Cyclopentyl 2 Methylpropanedioic Acid
Chirality and Isomerism in 2-Cyclopentyl-2-methylpropanedioic Acid
This compound possesses a single stereocenter at the C2 position of the propanedioic acid chain. This carbon atom is bonded to four different substituents: a cyclopentyl group, a methyl group, and two carboxylic acid groups. Consequently, the molecule is chiral and can exist as a pair of enantiomers, designated as (R)-2-Cyclopentyl-2-methylpropanedioic acid and (S)-2-Cyclopentyl-2-methylpropanedioic acid. These enantiomers are mirror images of each other and are expected to have identical physical properties, such as melting point and solubility in achiral solvents, but will rotate plane-polarized light in equal and opposite directions.
Table 1: Potential Isomers of this compound
| Isomer Type | Designation | Description |
| Enantiomer | (R)-2-Cyclopentyl-2-methylpropanedioic acid | One of the non-superimposable mirror images. |
| Enantiomer | (S)-2-Cyclopentyl-2-methylpropanedioic acid | The other non-superimposable mirror image. |
| Racemic Mixture | (±)-2-Cyclopentyl-2-methylpropanedioic acid | An equimolar mixture of the (R) and (S) enantiomers. |
Strategies for Enantioselective Synthesis of this compound
The creation of a single enantiomer of a chiral compound is a significant challenge in organic synthesis. For a molecule like this compound, several established strategies for enantioselective synthesis could theoretically be applied. These methods typically involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.
One prominent approach is the asymmetric alkylation of a malonic ester derivative . This would involve the sequential addition of the cyclopentyl and methyl groups to a malonate precursor. To achieve enantioselectivity, this reaction is often mediated by a chiral phase-transfer catalyst or a chiral ligand complexed to a metal catalyst. These chiral entities create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
Another potential route is the desymmetrization of a prochiral precursor . For instance, a disubstituted malonic ester with two identical ester groups could be selectively hydrolyzed by a chiral enzyme or catalyst, leading to a chiral half-ester which can then be converted to the desired chiral diacid.
Diastereoselective Control in Reactions Involving the Compound
While this compound itself does not have diastereomers, its derivatives can. If the carboxylic acid groups were to react with a chiral alcohol to form esters, for example, a pair of diastereomers would be formed for each enantiomer of the acid. The control of stereochemistry in such reactions is termed diastereoselective control.
In hypothetical reactions involving the formation of new stereocenters in a molecule already containing the chiral this compound moiety, the existing stereocenter can influence the stereochemical outcome at the new center. This is known as substrate-controlled diastereoselection. The steric bulk of the cyclopentyl and methyl groups would play a crucial role in directing the approach of reagents, leading to a preference for the formation of one diastereomer over the other.
Chiral Resolution Techniques for Enantiomer Separation
When an enantioselective synthesis is not feasible or provides a mixture of enantiomers, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. For a dicarboxylic acid like this compound, the most common method would be diastereomeric salt formation . wikipedia.orglibretexts.orglibretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a synthetic chiral amine. libretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. wikipedia.orglibretexts.orglibretexts.org These salts can then be separated by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with an achiral acid to regenerate the pure enantiomers of this compound.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
| Brucine | Chiral Base (Alkaloid) |
| Strychnine | Chiral Base (Alkaloid) |
| (R)- or (S)-1-Phenylethylamine | Chiral Base (Synthetic) |
| Quinine | Chiral Base (Alkaloid) |
Another powerful technique for enantiomer separation is chiral chromatography . This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.
Methodologies for Stereochemical Assignment and Absolute Configuration Determination
Once the enantiomers of this compound are separated, determining their absolute configuration (i.e., assigning them as R or S) is a critical step. Several spectroscopic and analytical techniques can be employed for this purpose.
X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. If a suitable single crystal of one of the enantiomers (or a diastereomeric salt) can be grown, X-ray diffraction analysis can reveal the precise three-dimensional arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often in conjunction with a chiral derivatizing agent or a chiral solvating agent . nih.govwikipedia.orgacs.org Reaction of the enantiomers with a chiral derivatizing agent, such as a chiral alcohol, forms diastereomers which will exhibit distinct signals in the NMR spectrum. wikipedia.org Alternatively, a chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals. acs.org
Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left- and right-circularly polarized light, is another technique that can be used. The resulting CD spectrum is unique for each enantiomer and can sometimes be used to assign the absolute configuration by comparing it to the spectra of compounds with known configurations or through theoretical calculations.
Biological Relevance and Metabolic Considerations of Propanedioic Acid Derivatives
Enzymatic Transformations and Biochemical Pathways Involving Malonic Acid Derivatives
Malonic acid and its substituted derivatives are metabolically significant molecules that can interact with various enzymatic pathways. Their structures, often resembling natural metabolic intermediates, allow them to be recognized by enzymes, leading to either transformation or inhibition.
Methylmalonyl-CoA mutase (MCM) is a crucial vitamin B12-dependent enzyme found in the mitochondrial matrix that plays a central role in the catabolism of several biomolecules. wikipedia.orgwikipedia.org It catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgtaylorandfrancis.com This reaction is an essential step in the metabolic pathways of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine. wikipedia.orgtaylorandfrancis.com
A deficiency in Methylmalonyl-CoA mutase activity leads to an inherited metabolic disorder known as methylmalonic acidemia, where elevated levels of methylmalonic acid accumulate in the body. wikipedia.org The buildup of L-methylmalonyl-CoA and its subsequent hydrolysis to methylmalonic acid can be neurotoxic, leading to serious health complications. wikipedia.org
While direct studies on the interaction of 2-Cyclopentyl-2-methylpropanedioic acid with Methylmalonyl-CoA mutase are not documented, its structure as a substituted propanedioic acid suggests a potential for interaction. The pathway involves the conversion of propionyl-CoA (derived from the aforementioned amino acids and fatty acids) to D-methylmalonyl-CoA, then to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase, and finally to succinyl-CoA by MCM. wikipedia.org The presence of a bulky alicyclic group, such as the cyclopentyl ring in this compound, would likely sterically hinder its ability to fit into the active site of MCM, which is specific for the smaller methylmalonyl-CoA. However, if metabolized to a CoA ester, it could potentially act as an inhibitor to enzymes within this pathway.
Table 1: Key Enzymes and Substrates in the Propionyl-CoA Catabolism Pathway
| Enzyme | Substrate | Product | Metabolic Role |
| Propionyl-CoA Carboxylase | Propionyl-CoA | D-Methylmalonyl-CoA | Introduces a carboxyl group, committing propionyl-CoA to the pathway. |
| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | Catalyzes the stereochemical inversion necessary for the mutase enzyme. |
| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Isomerizes the carbon skeleton to produce a TCA cycle intermediate. wikipedia.orgwikipedia.org |
The glyoxalase system is a ubiquitous and critical detoxification pathway present in virtually all living cells. nih.govmdpi.com Its primary function is to neutralize cytotoxic α-oxoaldehydes, with methylglyoxal (B44143) being the most significant physiological substrate. taylorandfrancis.comnih.gov Methylglyoxal is an unavoidable byproduct of glycolysis. mdpi.com This system comprises two main enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and requires reduced glutathione (B108866) (GSH) as a cofactor. nih.govmdpi.com
The detoxification process involves two steps:
GLO1 catalyzes the conversion of the hemithioacetal, which forms spontaneously from methylglyoxal and GSH, into S-D-lactoylglutathione. mdpi.com
GLO2 then hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating the GSH molecule in the process. mdpi.commdpi.com
Failure of this system leads to an accumulation of methylglyoxal, which can cause advanced glycation end-products (AGEs) to form on proteins and DNA, contributing to cellular damage and various pathologies like diabetes, neurodegenerative diseases, and cancer. nih.govmdpi.com There is no direct evidence to suggest that this compound or similar saturated dicarboxylic acids are substrates or inhibitors of the glyoxalase system. The system shows a narrow substrate specificity for α-oxoaldehydes. mdpi.com Therefore, compounds lacking the reactive aldehyde group, such as substituted propanedioic acids, are not expected to directly interact with this pathway.
Potential Role of Substituted Propanedioic Acids in Alicyclic Hydrocarbon Biodegradation Pathways
Alicyclic hydrocarbons, such as cyclopentane (B165970) and its derivatives, are significant components of petroleum and can be environmental pollutants. nih.govnih.gov Microorganisms have evolved diverse metabolic pathways to degrade these relatively recalcitrant compounds. nih.gov One established mechanism for the anaerobic activation of hydrocarbons is the addition of the hydrocarbon to the double bond of fumarate (B1241708), a reaction catalyzed by glycyl radical enzymes. nih.gov
This initial activation step is crucial for further degradation. For instance, in the anaerobic biodegradation of ethylcyclopentane (B167899) by sulfate-reducing bacteria, the proposed pathway involves the addition of fumarate to form ethylcyclopentylsuccinic acids. nih.gov Subsequent metabolic steps are thought to proceed via a pathway analogous to fatty acid β-oxidation. This process would involve the conversion of the succinic acid derivative into a CoA thioester, followed by a series of enzymatic reactions that shorten the carbon chain.
It is plausible that during the β-oxidation of the side chain of compounds like ethylcyclopentylsuccinic acid, intermediates structurally similar to this compound could be formed. The degradation of the four-carbon succinyl moiety could potentially lead to a three-carbon propanedioic (malonic) acid derivative before further breakdown. These substituted dicarboxylic acids are key intermediates that link the complex hydrocarbon structure to central metabolic pathways. nih.gov
Table 2: Proposed Intermediates in Alicyclic Hydrocarbon Biodegradation
| Initial Hydrocarbon | Activating Molecule | Initial Product | Potential Downstream Intermediate Type |
| Ethylcyclopentane | Fumarate | Ethylcyclopentylsuccinic acid | Substituted Propanedioic Acid |
| Toluene | Fumarate | Benzylsuccinic acid | Aromatic Dicarboxylic Acid |
Structural Analogues and their Interactions with Biological Targets
The core structure of propanedioic acid is a versatile scaffold that can be modified to create analogues that interact with specific biological targets. By altering the substituents on the central carbon, researchers can design molecules that function as enzyme inhibitors or receptor antagonists.
A notable example is the development of malonic acid non-nucleoside derivatives as potent inhibitors of the enzyme CD73. nih.gov CD73 is an ecto-enzyme that plays a critical role in generating immunosuppressive adenosine (B11128) in the tumor microenvironment. nih.gov By inhibiting CD73, these malonic acid derivatives can reduce adenosine levels, thereby enhancing anti-tumor immune responses. Specific compounds in this class have shown significant inhibitory activity, demonstrating that the dicarboxylic acid motif can be effectively utilized for targeting nucleotide-binding sites on enzymes. nih.gov
Malonic Acid Derivatives as Probes for Biochemical Research
Malonic acid and its derivatives have long served as valuable tools in biochemical research, primarily due to their ability to act as competitive enzyme inhibitors. The classic example is the inhibition of succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain by malonic acid itself. wikipedia.org Malonic acid closely resembles the enzyme's natural substrate, succinate, but lacks the -CH₂CH₂- group necessary for the dehydrogenation reaction. By binding to the active site without reacting, it blocks the enzyme's function, which was a key observation in elucidating the mechanism of the TCA cycle. wikipedia.org
This principle of competitive inhibition can be extended to substituted malonic acids. A molecule like this compound, with its bulky substituents, could theoretically be used as a probe to investigate the active site topology of various carboxylate-binding enzymes. If an enzyme is inhibited by this compound, it would suggest that its active site is large enough to accommodate the cyclopentyl and methyl groups.
Beyond enzyme inhibition, malonic acid derivatives have been functionalized for other research applications. For example, malonic acid diazo esters have been developed as photo-activated cross-linking agents. researchgate.net These molecules can be used to form stable, surface-attached hydrogels and coatings for biomedical applications, allowing for the immobilization of biological species on various substrates for use in diagnostics and immunoassays. researchgate.net This demonstrates the chemical versatility of the malonic acid scaffold in creating sophisticated tools for biochemical and biomedical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
